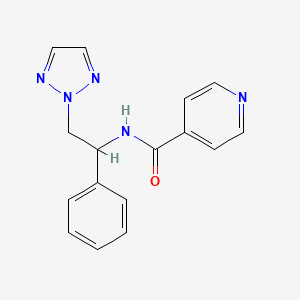

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c22-16(14-6-8-17-9-7-14)20-15(12-21-18-10-11-19-21)13-4-2-1-3-5-13/h1-11,15H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFGFFWIZRLOQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide typically involves “Click” chemistry, a popular method for constructing 1,2,3-triazoles. One common synthetic route starts with the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. This is followed by the coupling of the triazole with isonicotinic acid or its derivatives under suitable conditions .

Chemical Reactions Analysis

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to it.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often facilitated by the presence of the triazole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution

Scientific Research Applications

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase-II.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties

Mechanism of Action

The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase-II inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction is facilitated by the triazole ring, which forms hydrogen bonds and other interactions with the enzyme’s active site residues .

Comparison with Similar Compounds

The following analysis compares N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide with structurally analogous triazole derivatives, focusing on synthesis, spectral properties, and functional implications.

Structural Analogues

Key Observations :

- The target compound uses isonicotinamide (pyridine-4-carboxamide), which introduces a rigid, planar heterocycle compared to the flexible acetamide in compounds 6a–m .

Spectroscopic and Physicochemical Properties

Infrared Spectroscopy :

- C=O Stretch :

- Triazole C–N Stretch :

NMR Spectroscopy :

- Triazole Proton :

- Amide NH :

Solubility :

- The target compound’s pyridine ring may improve aqueous solubility compared to 6a–m (naphthalene-driven hydrophobicity) but less than 2f (polar dibenzylamino group) .

Biological Activity

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide (referred to as "the compound" hereafter) is a synthetic derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of the compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a triazole moiety linked to an isonicotinamide structure. Its chemical formula is , and it has a molecular weight of approximately 285.31 g/mol. The presence of the triazole ring is significant as it is associated with various biological activities.

Antimicrobial Activity

Recent studies have shown that the compound exhibits notable antimicrobial properties. In a comparative study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that it demonstrated strong inhibitory effects, with inhibition zones measuring up to 30 mm for certain concentrations.

| Pathogen | Inhibition Zone (mm) | Standard Antibiotic Reference |

|---|---|---|

| E. coli | 30 | Streptomycin |

| S. aureus | 28 | Neomycin |

Case Study: In a study published in MDPI, compounds similar to the one in focus were evaluated for their antimicrobial efficacy. The findings suggested that derivatives containing the triazole moiety could serve as potential candidates for developing new antibacterial agents due to their significant activity against resistant strains .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Research indicates that compounds with triazole structures can inhibit various cancer cell lines by interfering with specific metabolic pathways.

Key Findings:

- The compound was tested against several cancer cell lines, showing IC50 values ranging from 5 µM to 10 µM.

- Molecular docking studies revealed that the compound binds effectively to targets involved in cancer cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| HeLa (Cervical Cancer) | 7 |

| A549 (Lung Cancer) | 10 |

The biological activity of the compound can be attributed to its ability to inhibit key enzymes and pathways involved in microbial growth and cancer cell proliferation. Molecular docking studies have indicated that the compound interacts with active sites of enzymes such as:

- Acetyl CoA Carboxylase (ACC) : Inhibition leads to reduced lipid biosynthesis, which is critical for cancer cell survival.

- Sterol 14-alpha demethylase (CYP51) : Essential for sterol biosynthesis in fungi; inhibition can lead to antifungal effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)isonicotinamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" approach. Key steps include:

Preparation of an alkyne-functionalized isonicotinamide precursor.

Reaction with an azide-containing phenyl derivative under Cu(OAc)₂ catalysis in a tert-butanol/water (3:1) solvent system.

Purification via recrystallization (ethanol) and characterization using NMR, IR, and HRMS .

- Critical Parameters : Catalyst loading (10 mol% Cu(OAc)₂), reaction time (6–8 hours at room temperature), and solvent polarity significantly affect triazole ring formation and byproduct suppression .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- 1H/13C NMR : Assign peaks for the triazole (δ 8.3–8.4 ppm in DMSO-d₆), isonicotinamide carbonyl (δ ~165 ppm), and phenyl groups .

- IR Spectroscopy : Confirm triazole (C–N stretch at ~1300 cm⁻¹) and amide (C=O at ~1670 cm⁻¹) functionalities .

- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₁₇N₅O: 320.1514) .

- HPLC : Monitor purity using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What is the biological significance of the triazole moiety in this compound?

- Pharmacological Role : The triazole enhances binding affinity to targets like neurokinin-1 receptors by forming hydrogen bonds and π-π stacking interactions. It also improves metabolic stability compared to non-heterocyclic analogs .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s receptor-binding affinity?

- Approach :

Perform molecular docking (e.g., AutoDock Vina) to predict interactions with the neurokinin-1 receptor’s active site.

Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying regions for structural modification (e.g., fluorination of the phenyl ring) .

- Validation : Compare docking scores (e.g., binding energy ≤ -9.0 kcal/mol) with in vitro receptor antagonism assays .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

- Case Study : X-ray diffraction (SHELX refinement) may show planar triazole geometry, while NMR reveals conformational flexibility in solution.

- Mitigation : Use variable-temperature NMR to assess dynamic behavior and compare with Cambridge Structural Database entries for analogous triazoles .

Q. How do enantiomeric impurities impact biological activity, and what separation methods are viable?

- Chiral Resolution :

- Employ chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol mobile phases.

- Verify enantiopurity via circular dichroism (CD) spectroscopy .

- Activity Correlation : Test isolated enantiomers in calcium flux assays to determine IC₅₀ differences (e.g., >10-fold variation reported in neurokinin antagonists) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Protocol :

Administer the compound (2–5 mg/kg IV/PO) in rodent models.

Measure plasma half-life (LC-MS/MS), brain penetration (logBB > 0.3), and hepatotoxicity (ALT/AST levels) .

- Metabolite Identification : Use UPLC-QTOF-MS to detect phase I/II metabolites, focusing on triazole ring oxidation and amide hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.